1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one
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Overview
Description
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one is a chemical compound with the molecular formula C11H12N2OS and a molecular weight of 220.3 g/mol It is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with trimethyl groups and an ethanone moiety
Preparation Methods
The synthesis of 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Trimethyl Groups: Methylation reactions are employed to introduce the trimethyl groups onto the thieno[2,3-d]pyrimidine core.
Attachment of the Ethanone Moiety:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the trimethyl groups or the ethanone moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one can be compared with other thieno[2,3-d]pyrimidine derivatives:
1-{Trimethylthieno[2,3-d]pyrimidin-4-yl}ethan-1-one: Similar structure but different substitution pattern.
1-{Dimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one: Lacks one methyl group compared to the target compound.
1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}propan-1-one: Contains a propanone moiety instead of ethanone.
These comparisons highlight the unique structural features and potential reactivity of this compound .
Properties
IUPAC Name |
1-(2,4,5-trimethylthieno[2,3-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-5-9-6(2)12-8(4)13-11(9)15-10(5)7(3)14/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPQSRMXIKTHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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